N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide
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Overview
Description
N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxybenzene group, a carbothioyl group, and a phenylethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxybenzene Derivative: The starting material, 4-methoxybenzene, undergoes a reaction with a suitable thiocarbonylating agent to introduce the carbothioyl group.
Introduction of the Phenylethyl Group: The intermediate product is then reacted with a chiral phenylethylamine under controlled conditions to ensure the correct stereochemistry.
Final Coupling Reaction: The final step involves coupling the intermediate with benzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The carbothioyl group can be reduced to a thiol or a thioether.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce thiol or thioether compounds.
Scientific Research Applications
N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]thiourea: Contains a thiourea group instead of a benzamide group.
Uniqueness
N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential biological activities
Properties
CAS No. |
917876-75-6 |
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Molecular Formula |
C23H21NO2S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(4-methoxybenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C23H21NO2S/c1-17(18-9-5-3-6-10-18)24(22(25)19-11-7-4-8-12-19)23(27)20-13-15-21(26-2)16-14-20/h3-17H,1-2H3/t17-/m1/s1 |
InChI Key |
JEHOXDOFBJVDRN-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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